1-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-4-chloro-1H-pyrazole-3-carboxylic acid
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Overview
Description
1-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-4-chloro-1H-pyrazole-3-carboxylic acid is a complex organic compound featuring a benzo[d][1,3]dioxole moiety linked to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-4-chloro-1H-pyrazole-3-carboxylic acid typically involves multiple steps:
Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the reaction of catechol with formaldehyde under acidic conditions to form the dioxole ring.
Attachment of the Pyrazole Ring: The benzo[d][1,3]dioxole derivative is then reacted with a suitable pyrazole precursor, often involving a halogenation step followed by nucleophilic substitution.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions: 1-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-4-chloro-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinone derivatives.
Reduction: The pyrazole ring can be reduced under suitable conditions to form dihydropyrazole derivatives.
Substitution: The chloro group on the pyrazole ring can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon is a common method.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydride or potassium carbonate.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydropyrazole derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-4-chloro-1H-pyrazole-3-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies related to enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 1-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-4-chloro-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets:
Comparison with Similar Compounds
1-((Benzo[d][1,3]dioxol-5-yl)methyl)-4-chloro-1H-pyrazole-3-carboxylic acid: Similar structure but lacks the oxy linkage.
1-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-4-bromo-1H-pyrazole-3-carboxylic acid: Similar structure but with a bromo group instead of a chloro group.
Uniqueness: 1-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-4-chloro-1H-pyrazole-3-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C12H9ClN2O5 |
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Molecular Weight |
296.66 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-yloxymethyl)-4-chloropyrazole-3-carboxylic acid |
InChI |
InChI=1S/C12H9ClN2O5/c13-8-4-15(14-11(8)12(16)17)5-18-7-1-2-9-10(3-7)20-6-19-9/h1-4H,5-6H2,(H,16,17) |
InChI Key |
HQYWGQYEIKYSRY-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCN3C=C(C(=N3)C(=O)O)Cl |
Origin of Product |
United States |
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